

SIRT2-IN-9 In Vitro Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: SIRT2-IN-9

Cat. No.: B4051715

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These application notes provide a detailed protocol for conducting an in vitro assay to evaluate the inhibitory activity of **SIRT2-IN-9**, a selective Sirtuin 2 (SIRT2) inhibitor. The provided methodology is based on a fluorometric detection method, which is a common and robust way to measure SIRT2 activity.

Introduction to SIRT2 and SIRT2-IN-9

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD⁺-dependent deacetylases that play crucial roles in various cellular processes, including cell cycle regulation, genomic stability, and metabolic control. Dysregulation of SIRT2 activity has been implicated in several diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.^[1]^[2]

SIRT2-IN-9 is a potent and selective inhibitor of SIRT2.^[3]^[4] It has been shown to inhibit the proliferation of cancer cells and increase the acetylation of SIRT2 substrates, such as α -tubulin.^[3]^[4] This document outlines a detailed protocol for characterizing the inhibitory effect of **SIRT2-IN-9** on SIRT2 enzymatic activity in an in vitro setting.

Data Presentation

The following table summarizes the key quantitative data for **SIRT2-IN-9**.

Parameter	Value	Species	Notes
IC50	1.3 μ M	Human (recombinant)	The half maximal inhibitory concentration against SIRT2.[3][4]
Selectivity	>300 μ M (for SIRT1 and SIRT3)	Human (recombinant)	Demonstrates high selectivity for SIRT2 over other sirtuin isoforms.[3][4]

Experimental Protocols

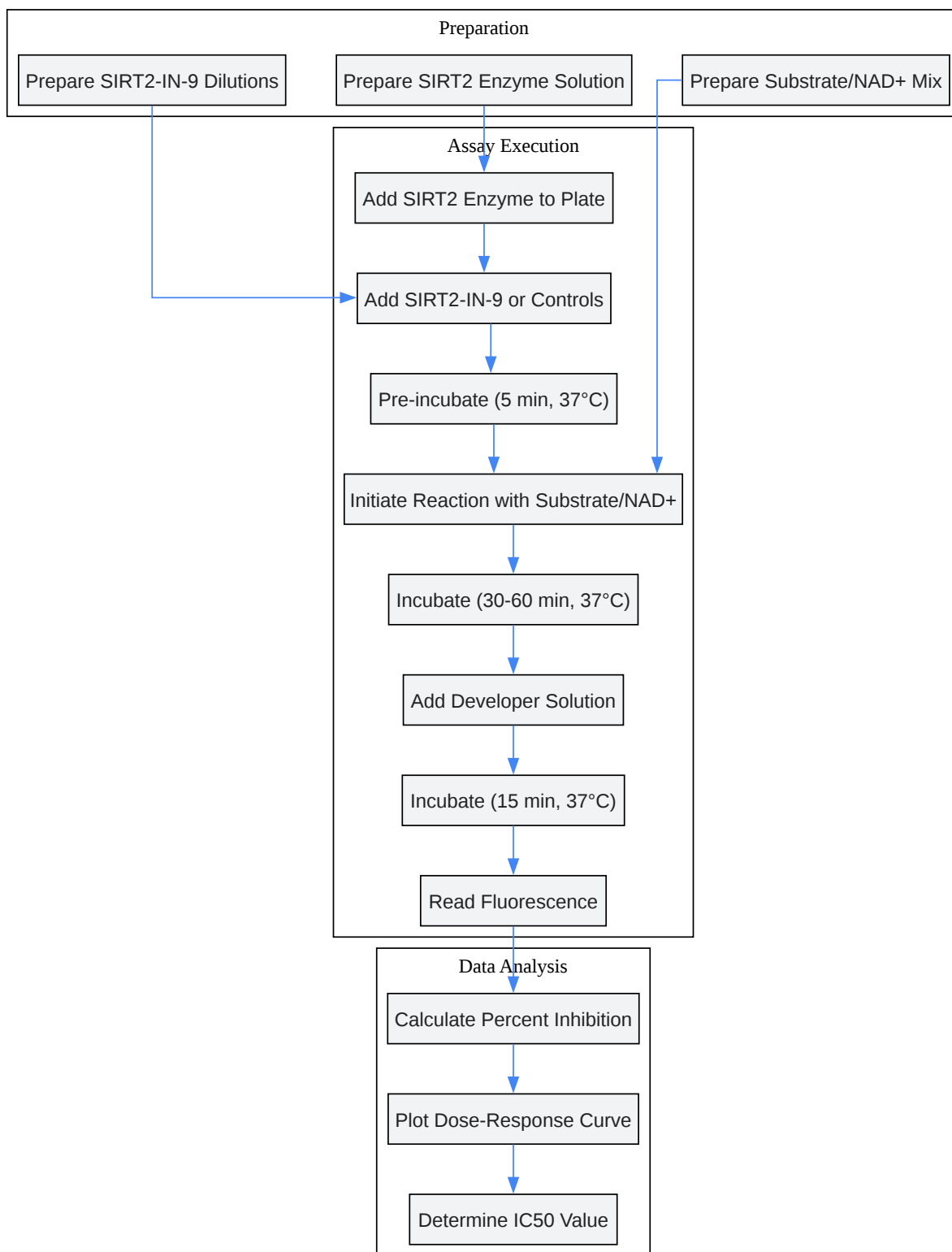
This protocol describes a two-step fluorometric assay to determine the inhibitory activity of **SIRT2-IN-9** on recombinant human SIRT2. The assay first involves the deacetylation of a fluorogenic peptide substrate by SIRT2 in the presence of NAD⁺. In the second step, a developer solution is added to release a fluorescent group from the deacetylated substrate, and the fluorescence is measured. The intensity of the fluorescence is inversely proportional to the SIRT2 activity.

Materials and Reagents

- Recombinant Human SIRT2 Enzyme
- Fluorogenic SIRT2 Substrate (e.g., based on p53 or histone sequences)
- NAD⁺ (Nicotinamide adenine dinucleotide)
- SIRT2 Assay Buffer
- Developer Solution
- SIRT2-IN-9** (Test Inhibitor)
- Nicotinamide (Positive Control Inhibitor)
- DMSO (Solvent for inhibitors)

- 96-well black, flat-bottom microplate
- Fluorometric microplate reader (Excitation: ~350-360 nm, Emission: ~450-465 nm or Excitation: 395 nm, Emission: 541 nm, depending on the substrate)[5][6]
- Incubator at 37°C

Experimental Workflow Diagram



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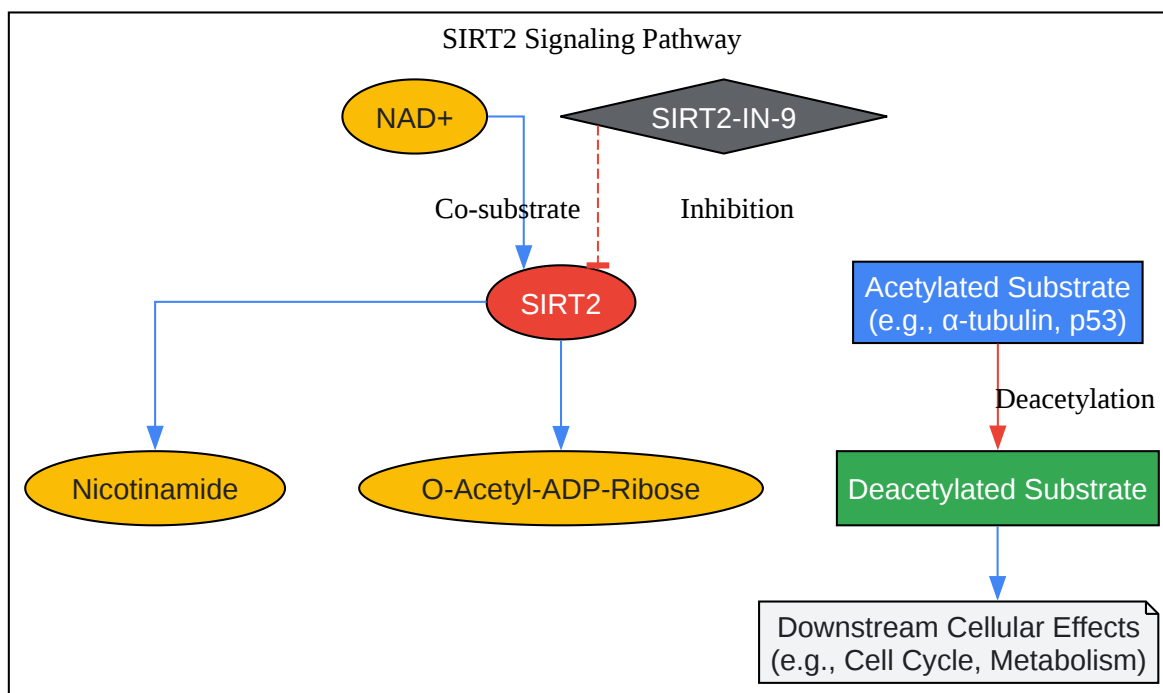
Caption: Workflow for the **SIRT2-IN-9** in vitro inhibition assay.

Step-by-Step Protocol

- Preparation of Reagents:
 - SIRT2 Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions.
 - **SIRT2-IN-9** Stock Solution: Prepare a 10 mM stock solution of **SIRT2-IN-9** in DMSO.
 - **SIRT2-IN-9** Dilutions: Prepare a serial dilution of **SIRT2-IN-9** in SIRT2 Assay Buffer to achieve a range of final assay concentrations (e.g., 0.01 μ M to 100 μ M). Remember to account for the dilution factor in the final reaction volume.
 - Positive Control: Prepare a stock solution of Nicotinamide in SIRT2 Assay Buffer.
 - SIRT2 Enzyme Working Solution: Dilute the recombinant SIRT2 enzyme to the desired concentration in cold SIRT2 Assay Buffer. The optimal concentration should be determined empirically but is typically in the ng/ μ L range.
 - Substrate/NAD⁺ Mixture: Prepare a mixture of the fluorogenic substrate and NAD⁺ in SIRT2 Assay Buffer. The final concentration of NAD⁺ is typically between 0.5 mM and 1 mM, and the substrate concentration is often near its K_m value.
- Assay Procedure:
 - Add 40 μ L of SIRT2 Assay Buffer to the "Blank" wells of the 96-well plate.
 - Add 40 μ L of the diluted SIRT2 enzyme working solution to the "Enzyme Control" and "Inhibitor" wells.
 - Add 10 μ L of the corresponding **SIRT2-IN-9** dilutions to the "Inhibitor" wells.
 - Add 10 μ L of the Nicotinamide solution to the "Positive Control" wells.
 - Add 10 μ L of SIRT2 Assay Buffer (with the same percentage of DMSO as the inhibitor dilutions) to the "Enzyme Control" wells.
 - Mix the contents of the wells gently and pre-incubate the plate at 37°C for 5-10 minutes.

- Initiate the enzymatic reaction by adding 50 µL of the Substrate/NAD⁺ mixture to all wells.
- Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined to ensure the reaction is in the linear range.
- Stop the enzymatic reaction by adding 50 µL of the Developer Solution to each well.
- Incubate the plate at 37°C for 15 minutes to allow for the development of the fluorescent signal.
- Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
- Data Analysis:
 - Subtract the average fluorescence of the "Blank" wells from all other readings.
 - Calculate the percentage of SIRT2 inhibition for each concentration of **SIRT2-IN-9** using the following formula: % Inhibition = $100 \times [1 - (\text{Fluorescence of Inhibitor Well} / \text{Fluorescence of Enzyme Control Well})]$
 - Plot the percent inhibition against the logarithm of the **SIRT2-IN-9** concentration.
 - Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

SIRT2 Signaling Pathway and Inhibition by SIRT2-IN-9



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Caption: SIRT2 deacetylation pathway and its inhibition by **SIRT2-IN-9**.

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